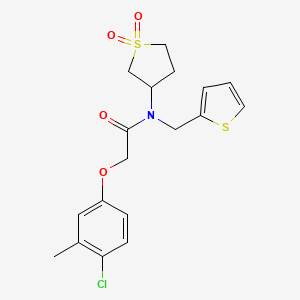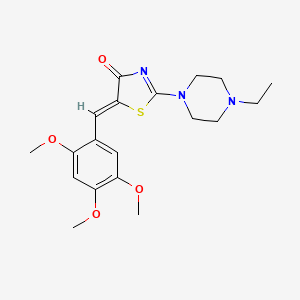![molecular formula C23H18F3N3O2S B11589019 2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11589019.png)
2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano, ethoxyphenyl, and trifluoromethyl groups, as well as a phenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the cyano, ethoxyphenyl, and trifluoromethyl groups. The final step involves the formation of the sulfanyl and phenylacetamide moieties.
Pyridine Ring Formation: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and ammonia derivatives.
Substitution Reactions: The cyano, ethoxyphenyl, and trifluoromethyl groups are introduced via nucleophilic substitution reactions. These reactions often require specific catalysts and solvents to achieve high yields.
Sulfanyl Group Introduction: The sulfanyl group is typically introduced through a thiolation reaction, where a thiol reagent reacts with the pyridine derivative.
Phenylacetamide Formation: The final step involves the acylation of the amine group with phenylacetyl chloride under basic conditions to form the phenylacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, is known to enhance the biological activity of many compounds.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, agrochemicals, or advanced materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide exerts its effects depends on its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The trifluoromethyl group can enhance binding affinity and specificity through hydrophobic interactions and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide
- 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide
- 2-{[3-cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide
Uniqueness
The uniqueness of 2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the ethoxy group, for example, can alter the compound’s lipophilicity and electronic properties compared to its methyl or methoxy analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C23H18F3N3O2S |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
2-[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C23H18F3N3O2S/c1-2-31-17-10-8-15(9-11-17)20-12-19(23(24,25)26)18(13-27)22(29-20)32-14-21(30)28-16-6-4-3-5-7-16/h3-12H,2,14H2,1H3,(H,28,30) |
Clave InChI |
QPBAORMMCCDUHC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-ethyl-3,3-dimethyl-6-(pentylamino)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11588941.png)
![2-methoxyethyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11588954.png)
![ethyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11588955.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-[(cyclohexylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11588956.png)
![(E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(1,1-dioxothiolan-3-yl)prop-2-enamide](/img/structure/B11588963.png)

![methyl (4Z)-1-ethyl-4-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11588971.png)
![N-ethyl-6-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B11588975.png)
![(3aS,4R,9bR)-6-methoxy-4-(3-methoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11588977.png)
![3,7-Dibutanoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11588980.png)
![2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 4-bromobenzoate](/img/structure/B11588984.png)
![(5Z)-3-cyclohexyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11588995.png)
![isobutyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11589004.png)

